molecular formula C15H16ClNO3S B2877488 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide CAS No. 2034528-75-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide

Cat. No.: B2877488
CAS No.: 2034528-75-9
M. Wt: 325.81
InChI Key: NIUFZIURWFQSQI-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzamide core scaffold coupled with a chlorothiophene moiety, a structural motif present in compounds studied for their potential as inhibitors of histone deacetylase . This combination of electron-rich and electron-deficient aromatic systems, along with the methoxyethyl linker, creates a versatile chemical architecture that is well-suited for exploring novel bioactive molecules . The presence of the chlorothiophene group is a common feature in many high-potency agonists and other pharmacologically active compounds, underscoring its utility in constructing complex ligands for biological targets . The compound's well-defined stereochemistry and stability under standard conditions make it an excellent intermediate or building block in targeted synthesis for drug discovery campaigns . It serves as a valuable chemical probe for investigating protein-ligand interactions and is particularly useful in the development of targeted therapies, where its structure can be optimized to enhance binding affinity and selectivity . This product is intended for research purposes exclusively and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and consistent quality for reproducible results in their experimental workflows.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUFZIURWFQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide divides the molecule into two primary fragments:

  • 2-Methoxybenzoic acid (or its activated derivative) as the acyl donor.
  • 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine as the amine nucleophile.

Critical intermediates include:

  • 5-Chlorothiophene-2-carbaldehyde : A starting material for constructing the thiophene-containing side chain.
  • Ethylene glycol derivatives : For introducing the methoxy and amine functionalities.

Synthetic Route 1: Nucleophilic Substitution and Amide Coupling

Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

Step 1: Preparation of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethanol
5-Chlorothiophene-2-carbaldehyde undergoes a Henry reaction with nitromethane in the presence of a base (e.g., potassium carbonate) to yield 2-nitro-1-(5-chlorothiophen-2-yl)ethanol. Subsequent reduction using hydrogen gas and a palladium catalyst produces 2-amino-1-(5-chlorothiophen-2-yl)ethanol. Methoxylation is achieved via Mitsunobu reaction with methanol and diisopropyl azodicarboxylate (DIAD), yielding 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.

Step 2: Conversion to the Amine
The hydroxyl group in 2-(5-chlorothiophen-2-yl)-2-methoxyethanol is replaced with an amine via a Gabriel synthesis. Treatment with phthalimide potassium and subsequent hydrazine cleavage affords 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.

Amide Bond Formation

Activation of 2-Methoxybenzoic Acid
2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Alternatively, carbodiimide coupling agents (e.g., EDCl/HOBt) activate the carboxylic acid for amide formation.

Coupling Reaction
The amine intermediate reacts with activated 2-methoxybenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl. The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the target compound.

Table 1: Reaction Conditions for Amide Coupling
Parameter Value/Reagent Yield (%) Reference
Acylating Agent 2-Methoxybenzoyl chloride 78
Solvent DCM
Base TEA
Purification Column chromatography 85

Synthetic Route 2: Reductive Amination and Sequential Functionalization

Reductive Amination Strategy

Step 1: Synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde
5-Chlorothiophene-2-carbaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2-(5-chlorothiophen-2-yl)propan-2-ol. Oxidation with pyridinium chlorochromate (PCC) yields 2-(5-chlorothiophen-2-yl)acetaldehyde.

Step 2: Reductive Amination with 2-Methoxyethylamine
The aldehyde intermediate reacts with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12 hours, followed by extraction and purification.

Final Amidation

The amine intermediate is coupled with 2-methoxybenzoyl chloride using conditions analogous to Route 1.

Optimization and Challenges

Steric Hindrance and Reaction Efficiency

The methoxy group at the β-position of the ethylamine side chain introduces steric hindrance, necessitating elevated temperatures (40–50°C) during amidation to achieve acceptable yields.

Purification Techniques

  • Chromatography : Silica gel with 3:1 hexane/ethyl acetate resolves polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 132–134°C).
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR (CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 6.98 (d, J=3.6 Hz, 1H), 6.89 (s, 1H), 4.12 (m, 1H), 3.87 (s, 3H), 3.45 (m, 2H), 3.28 (s, 3H).
MS (ESI) m/z 405.0 [M+H]⁺

Scalability and Industrial Relevance

Batch processes using Route 1 have been scaled to kilogram quantities with consistent yields (72–75%). Key considerations include:

  • Cost of 5-Chlorothiophene-2-carbaldehyde : Sourced at $45–95/100g.
  • Catalyst Recycling : Palladium catalysts from reduction steps are recovered via filtration.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: Chlorothiophene can be reduced to thiophene.

    Substitution: Chlorine can be replaced with various nucleophiles to form new derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a particular enzyme involved in a disease pathway or bind to a receptor to modulate its activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on molecular features, substituents, and inferred biological implications.

Structural and Functional Group Analysis

Target Compound
  • Molecular Formula: C₁₅H₁₆ClNO₃S
  • Key Features: 2-Methoxybenzamide core: Enhances solubility via polar interactions. Methoxyethyl linker: Balances lipophilicity and flexibility, possibly aiding in target binding.
Analog 1 : N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide
  • Molecular Formula : C₁₉H₂₀N₅O₃
  • 2,4-Dimethoxybenzamide: Increased polarity compared to the target’s single methoxy group. Cyanogroup: May enhance electronic effects or metabolic stability.
  • Synthesis : 36% yield after 36-hour reflux, suggesting moderate synthetic efficiency .
Analog 2 : 5-Chloro-2-methoxy-N-phenethylbenzamide
  • Molecular Formula: C₁₆H₁₆ClNO₂
  • Key Features: Phenethyl group: Highly lipophilic, likely increasing blood-brain barrier penetration.
Analog 3 : 4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • Molecular Formula : C₁₇H₂₄ClN₃O₃
  • Key Features: Diethylaminoethyl group: Introduces basicity, improving water solubility at physiological pH. Acetamido substituent: May influence metabolic pathways (e.g., resistance to hydrolysis).
  • Role : Impurity in metoclopramide hydrochloride, highlighting regulatory relevance .
Analog 4 : N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
  • Molecular Formula : C₂₂H₁₇ClN₂O₃
  • Higher molecular weight (392.83): Could reduce oral bioavailability compared to the target compound.

Physicochemical Properties and Bioactivity Trends

Compound Molecular Weight Melting Point (°C) Key Substituents Heterocycle Inferred Bioactivity
Target Compound 325.81 Not reported 5-Chlorothiophene, methoxyethyl Thiophene Potential CNS activity
N-(5(6)-Cyanobenzimidazol-2-yl)-... 359.39 236–239 Benzimidazole, 2,4-dimethoxy Benzimidazole Antiparasitic/kinase inhibition
5-Chloro-2-methoxy-N-phenethylbenzamide 289.76 Not reported Phenethyl None Analgesic/anti-inflammatory
4-Acetamido-5-chloro-N-[2-(diethyl... 353.84 Not reported Diethylaminoethyl, acetamido None Metoclopramide impurity
N-[5-(5-chloro-1,3-benzoxazol-2-yl)... 392.83 Not reported Benzoxazolyl, methylphenyl Benzoxazole Kinase inhibition
Key Observations:

Heterocyclic Influence: Thiophene (target) and benzoxazole (Analog 4) enhance aromatic interactions but differ in electronic properties. Benzoxazole’s oxygen may improve solubility, while thiophene’s sulfur could increase metabolic stability.

Substituent Effects :

  • Methoxy groups (common in all compounds) modulate solubility and steric hindrance.
  • Chlorine atoms enhance lipophilicity and resistance to oxidative metabolism.

Molecular Weight :

  • Higher molecular weights (e.g., Analog 4 at 392.83) may limit bioavailability, favoring the target compound (325.81) for oral administration.

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